molecular formula C14H17N3O3S B12241174 N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropanesulfonamide

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropanesulfonamide

Cat. No.: B12241174
M. Wt: 307.37 g/mol
InChI Key: JWWAHQKPXRUPBG-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropanesulfonamide is a complex organic compound that features a cyclopropane ring, a sulfonamide group, and a pyrazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions.

    Attachment of the phenyl group: The pyrazole derivative is then reacted with a brominated phenyl compound to introduce the phenyl group.

    Cyclopropane ring formation: The phenyl-pyrazole intermediate undergoes a cyclopropanation reaction using a suitable cyclopropane precursor.

    Sulfonamide formation: Finally, the cyclopropane derivative is treated with a sulfonamide reagent to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, introducing various substituents at different positions on the ring.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Halogenated reagents, Friedel-Crafts catalysts

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary or secondary amines

    Substitution: Introduction of halogen, alkyl, or aryl groups

Scientific Research Applications

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}cyclopropanesulfonamide
  • N-{2-hydroxy-2-[4-(1H-indol-1-yl)phenyl]ethyl}cyclopropanesulfonamide

Uniqueness

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropanesulfonamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties

This compound’s distinct structure allows for diverse chemical modifications, making it a versatile scaffold for drug development and other scientific research endeavors.

Properties

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]cyclopropanesulfonamide

InChI

InChI=1S/C14H17N3O3S/c18-14(10-16-21(19,20)13-6-7-13)11-2-4-12(5-3-11)17-9-1-8-15-17/h1-5,8-9,13-14,16,18H,6-7,10H2

InChI Key

JWWAHQKPXRUPBG-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O

Origin of Product

United States

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